5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid
Overview
Description
5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic aromatic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethyl group at the 5th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the imidazole ring.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of ethylamine with phenylglyoxal followed by cyclization under acidic conditions.
Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as the use of transition metal catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate.
Reduction: The imidazole ring can undergo reduction to form imidazolines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH₄) in ether.
Substitution: Bromination using bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Carboxylate salts from oxidation.
Imidazolines from reduction.
Brominated phenyl derivatives from substitution.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . For instance, some imidazole derivatives have been reported to inhibit the proteasome assembly .
Mode of Action
For example, some imidazole derivatives can inhibit the activity of enzymes, thereby altering the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
For instance, some imidazole derivatives have been reported to inhibit the proteasome assembly, which plays a crucial role in protein degradation .
Result of Action
Imidazole derivatives are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a ligand in biochemical studies, interacting with various enzymes and receptors. Medicine: Industry: It is utilized in the manufacture of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
Imidazole: The parent compound without substituents.
2-Phenyl-4-carboxyimidazole: Similar structure but different position of substituents.
Ethylimidazole: Contains an ethyl group but lacks the phenyl and carboxylic acid groups.
Uniqueness: 5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications continue to be areas of active research and development.
Properties
IUPAC Name |
5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-9-10(12(15)16)14-11(13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDMTIOUKDGVLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156729-69-9 | |
Record name | 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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